molecular formula C18H20O7 B13791227 3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate

3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate

Cat. No.: B13791227
M. Wt: 348.3 g/mol
InChI Key: LDCMFZIDVAWOPU-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate is an organic compound that features both dimethoxyphenyl and trimethoxybenzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate typically involves esterification reactions. One common method is the reaction between 3,4-dimethoxyphenol and 2,3,4-trimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors and more efficient catalysts. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups can form hydrogen bonds with active sites, influencing the activity of enzymes like tubulin and heat shock protein 90 (Hsp90) . This interaction can lead to the inhibition of these enzymes, resulting in various biological effects, including anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate is unique due to its combination of both dimethoxyphenyl and trimethoxybenzoate groups, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions.

Properties

Molecular Formula

C18H20O7

Molecular Weight

348.3 g/mol

IUPAC Name

(3,4-dimethoxyphenyl) 2,3,4-trimethoxybenzoate

InChI

InChI=1S/C18H20O7/c1-20-13-8-6-11(10-15(13)22-3)25-18(19)12-7-9-14(21-2)17(24-5)16(12)23-4/h6-10H,1-5H3

InChI Key

LDCMFZIDVAWOPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC(=O)C2=C(C(=C(C=C2)OC)OC)OC)OC

Origin of Product

United States

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